molecular formula C4H6BF3KN B2699664 Potassium 3-cyanopropyltrifluoroborate CAS No. 1809099-12-4

Potassium 3-cyanopropyltrifluoroborate

Cat. No.: B2699664
CAS No.: 1809099-12-4
M. Wt: 175
InChI Key: WTOCKLKOUNSCQG-UHFFFAOYSA-N
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Description

Potassium 3-cyanopropyltrifluoroborate is an organoboron compound with the molecular formula C₄H₆BF₃KN. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-cyanopropyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-cyanopropylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows:

3-Cyanopropylboronic acid+Potassium fluoride+Boron trifluoride etheratePotassium 3-cyanopropyltrifluoroborate\text{3-Cyanopropylboronic acid} + \text{Potassium fluoride} + \text{Boron trifluoride etherate} \rightarrow \text{this compound} 3-Cyanopropylboronic acid+Potassium fluoride+Boron trifluoride etherate→Potassium 3-cyanopropyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-cyanopropyltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Hydrogen Gas: Employed in reduction reactions to convert the nitrile group to an amine.

    Base: Often required in substitution reactions to deprotonate the nucleophile.

Major Products Formed

    Substituted Alkanes: Formed through substitution reactions.

    Biaryl Compounds: Produced in Suzuki-Miyaura cross-coupling reactions.

    Amines: Resulting from the reduction of the nitrile group.

Scientific Research Applications

Chemistry

In chemistry, potassium 3-cyanopropyltrifluoroborate is widely used as a building block in organic synthesis. Its ability to form stable carbon-carbon bonds makes it invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology

While its direct applications in biology are limited, derivatives of this compound are used in the development of bioactive compounds. These derivatives can act as intermediates in the synthesis of molecules with potential biological activity.

Medicine

In medicinal chemistry, the compound is used to synthesize drug candidates. Its role in forming stable carbon-carbon bonds is crucial in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism by which potassium 3-cyanopropyltrifluoroborate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group stabilizes the compound, allowing it to act as a nucleophile or electrophile in different contexts. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Uniqueness

Potassium 3-cyanopropyltrifluoroborate is unique due to the presence of the cyanopropyl group, which imparts distinct reactivity compared to other trifluoroborate compounds

Conclusion

This compound is a valuable reagent in organic synthesis, offering unique reactivity and stability. Its applications span various fields, including chemistry, biology, medicine, and industry, highlighting its versatility and importance in modern scientific research.

Properties

IUPAC Name

potassium;3-cyanopropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BF3N.K/c6-5(7,8)3-1-2-4-9;/h1-3H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOCKLKOUNSCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC#N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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